Lactate Salt vs. Free Base: Solubility and Handling Advantage
Myralact is specifically the 1:1 lactate salt of 2-(tetradecylamino)ethanol, whereas the free base amine (CAS 25737-87-5) is a waxy solid with limited aqueous dispersibility [1]. Salt formation with lactic acid introduces an additional hydrogen-bond donor/acceptor network (4 HBD, 5 HBA for the salt vs. 2 HBD, 2 HBA for the free base) that enhances water compatibility—a critical attribute for a topical vaginal formulation requiring rapid dissolution and mucosal contact [1][2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count (surrogate for aqueous solubility) |
|---|---|
| Target Compound Data | Myralact (lactate salt): 4 hydrogen-bond donors, 5 hydrogen-bond acceptors, topological polar surface area 89.8 Ų [2] |
| Comparator Or Baseline | 2-(Tetradecylamino)ethanol free base (CAS 25737-87-5): 2 hydrogen-bond donors, 2 hydrogen-bond acceptors [1] |
| Quantified Difference | 2 additional HBD, 3 additional HBA; TPSA approximately 60.8 Ų higher for the salt (typical amine-to-ammonium salt TPSA increment ~29 Ų for the lactate counterion contribution) [2] |
| Conditions | Calculated molecular descriptors; no experimental solubility data located for Myralact in public domain |
Why This Matters
Procurement of the lactate salt rather than the free base ensures requisite aqueous dispersibility for topical semi-solid or tablet formulations without additional solubilisation steps.
- [1] NCATS Inxight Drugs. MYRALACT (UNII: 8V316C2371). Molecular formula C16H35NO·C3H6O3. Contains 2-(tetradecylamino)ethanol component (MW 257.4552) and lactic acid component (MW 90.0779). View Source
- [2] Chem.Labr. Myralact physicochemical properties. Hydrogen-bond donors: 4; Hydrogen-bond acceptors: 5; Topological polar surface area: 89.8 Ų. View Source
